1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound features a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrolidine ring or the amino group.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-diones: These compounds share a similar pyrrolidine ring structure but differ in the position and nature of substituents.
Pyrrolidine alkaloids: These natural compounds also feature a pyrrolidine ring and exhibit various biological activities.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological and clinical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAWYAEPRDRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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